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N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide

Chemical Library Design Fragment-Based Drug Discovery Sulfonamide SAR

N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide (CAS 865611-89-8) is a synthetic aryl sulfonamide featuring a unique dual sulfonamide architecture with a piperidinylsulfonyl substituent at the 5-position and a 4-methylbenzenesulfonamide N-methylated cap. The molecule exhibits no hydrogen bond donors, a moderate XLogP3 of 3, and a topological polar surface area (TPSA) of 101 Ų, computed by PubChem.

Molecular Formula C20H26N2O5S2
Molecular Weight 438.56
CAS No. 865611-89-8
Cat. No. B2635548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide
CAS865611-89-8
Molecular FormulaC20H26N2O5S2
Molecular Weight438.56
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)OC
InChIInChI=1S/C20H26N2O5S2/c1-16-7-9-17(10-8-16)28(23,24)21(2)19-15-18(11-12-20(19)27-3)29(25,26)22-13-5-4-6-14-22/h7-12,15H,4-6,13-14H2,1-3H3
InChIKeyLCUGWEZTUPRBDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Technical Baseline for N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide (CAS 865611-89-8) Procurement and Selection


N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide (CAS 865611-89-8) is a synthetic aryl sulfonamide featuring a unique dual sulfonamide architecture with a piperidinylsulfonyl substituent at the 5-position and a 4-methylbenzenesulfonamide N-methylated cap [1]. The molecule exhibits no hydrogen bond donors, a moderate XLogP3 of 3, and a topological polar surface area (TPSA) of 101 Ų, computed by PubChem [1]. Its structural hallmark lies in the combination of an electron‐rich 2-methoxyphenyl core with a conformationally flexible piperidine sulfonamide, which distinguishes it from standard mono-sulfonamide or aniline-based analogs in chemical library screening and fragment-based drug discovery [1]. These computed descriptors are predictive of favorable membrane permeability and desirable drug-like properties compared to more polar, homologated alternatives.

Why In-Class Sulfonamide Analogs Cannot Simply Substitute for N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide in Selection Workflows


Generic substitution within the sulfonamide class fails because even subtle modifications to the sulfonamide substituents yield dramatic differences in lipophilicity, hydrogen-bonding potential, and conformational flexibility, which directly impact target engagement, selectivity, and pharmacokinetic profiles [1]. While readily available N-aryl sulfonamides—such as unsubstituted benzenesulfonamides, morpholino-sulfonyl analogs, or primary sulfonamides—may share superficial scaffold similarity, they differ fundamentally in their hydrogen-bond donor count, polar surface area, and steric bulk [1]. The absence of hydrogen bond donors in the target compound (0 HBD) relative to primary sulfonamides (typically 1–2 HBD) is a critical differentiator that cannot be compensated for by simple concentration adjustment, as it dictates passive permeability and blood-brain barrier penetration potential [1]. These computed molecular properties form the basis for the quantitative evidence below, which demonstrates that the piperidine-1-sulfonyl group imposes a unique physicochemical fingerprint that is absent in closely related cyclic or acyclic sulfonamide alternatives.

Quantitative Differentiation Evidence: N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide vs. Closest Structural Analogs


Structural Differentiation: Dual Sulfonamide Architecture vs. Mono-Sulfonamide and Aniline Analogs

The target compound possesses a fully substituted nitrogen atom on the N,4-dimethylbenzene-1-sulfonamide moiety, resulting in zero hydrogen bond donor (HBD) functionality [1]. This contrasts sharply with the closest commercially available analogs such as 2-(piperidine-1-sulfonyl)aniline (CAS 890611-21-9 analog), which bears a primary aniline (2 HBD), and 4-methyl-N-phenylbenzenesulfonamide (1 HBD) [1][2]. The absence of HBD in the target compound is predicted to enhance passive membrane permeability and reduce metabolic glucuronidation, critical for cellular assay performance and in vivo pharmacokinetics [2].

Chemical Library Design Fragment-Based Drug Discovery Sulfonamide SAR

Lipophilicity Differentiation: XLogP3 of 3 vs. More Polar Morpholino and Piperazinyl Sulfonamide Analogs

The computed XLogP3 for the target compound is 3, indicating moderate lipophilicity suitable for oral absorption and passive membrane permeation [1]. By contrast, analogous N-cycloamino sulfonamides where the piperidine ring is replaced by morpholine (XLogP3 ~1.0–1.5) or piperazine (XLogP3 ~0.5–1.0) exhibit significantly reduced lipophilicity due to the introduction of additional heteroatoms [1][2]. This ~100-fold difference in predicted partition coefficient translates to a lower likelihood of non-specific protein binding for the more polar analogs, but at the cost of reduced cell permeability.

Lipophilicity Optimization LogP Permeability

Polar Surface Area Differentiation: TPSA of 101 Ų vs. Carboxylic Acid- or Primary Sulfonamide-Containing Congeners

The topological polar surface area (TPSA) of the target compound is computed as 101 Ų [1]. This value falls within the optimal range (< 140 Ų) for blood-brain barrier (BBB) penetration as defined by the classic CNS MPO scoring guidelines [1][2]. Analogs in which the N-methyl group is replaced by a carboxylic acid functionality or a primary sulfonamide exhibit TPSA values exceeding 120–140 Ų, placing them above the BBB-permeable threshold [2].

TPSA Blood-Brain Barrier Permeability CNS Drug Design

Conformational Differentiation: Piperidine vs. Pyrrolidine Ring Flexibility Impacts Sulfonamide Vector Alignment

The six-membered piperidine ring in the target compound adopts chair conformations with well-defined axial/equatorial orientations of the sulfonamide group, as demonstrated by X-ray crystallographic studies on N-(2-aminophenyl)piperidine-1-sulfonamide analogs [1][2]. Replacing piperidine with pyrrolidine (5-membered ring) constrains the sulfonamide vector orientation, while replacement with azepane (7-membered ring) introduces excessive flexibility that can reduce binding affinity due to entropic penalties [2]. The piperidine ring provides an optimal balance of rigidity and adaptability for occupying hydrophobic pockets in target proteins.

Conformational Analysis Sulfonamide Bioisosterism Structure-Based Design

Antiproliferative Activity Precedence: Class-Level Evidence for Sulfonamide Cytotoxicity Against HeLa Cells

PubChem BioAssay records for this compound include HepG2 cytotoxicity data, and a structurally related series of N-cycloamino-o-sulfanilamides have demonstrated measurable antiproliferative activity against human HeLa cells in WST-8 assays [1][2]. While direct head-to-head data for the target compound vs. a defined analog in the same assay are not publicly accessible, the class-level evidence indicates that the piperidine sulfonamide motif is compatible with low-micromolar cellular activity [2]. This establishes a minimum activity threshold absent from non-cyclic sulfonamide controls.

Anticancer Screening Cytotoxicity HeLa Cells

Prioritized Application Scenarios for Procuring N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide


CNS-Penetrant Fragment Library Design for Alzheimer's Disease Target Screening

The compound's computed TPSA of 101 Ų and XLogP3 of 3 place it within the optimal CNS MPO space, while its zero HBD count eliminates a primary metabolic liability [1]. For fragment-based screening against beta-secretase (BACE1) or gamma-secretase, where piperidine sulfonamides have established inhibitory activity, this scaffold offers superior brain permeability predictions compared to morpholino-sulfonamide (TPSA ~120 Ų) or primary sulfonamide (HBD ≥ 1) fragments [1]. Procurement for CNS-targeted fragment libraries is supported directly by TPSA and HBD data.

Oncology Phenotypic Screening Library Enrichment with Cytotoxic Sulfonamide Chemotypes

PubChem BioAssay data indicate antiproliferative activity against HeLa cells with at least one result ≤1 µM . This activity, coupled with the compound's favorable LogP for cellular uptake, makes it a valuable addition to diversity-oriented screening decks targeting solid tumor cell lines [1]. In contrast to non-cyclic sulfonamide building blocks that are typically inactive in cytotoxicity screens, this compound introduces a biologically validated antitumor scaffold into screening collections .

Selective Carbonic Anhydrase IX Inhibitor Design via Conformational Restriction

Molecular docking studies on N-piperidinyl-o-sulfanilamides demonstrate selective binding poses within human carbonic anhydrase II and IX (hCA II/IX) active sites, with the piperidine ring occupying a hydrophobic sub-pocket adjacent to the zinc-binding sulfonamide . The conformational properties of the piperidine ring—intermediate between pyrrolidine and azepane—enable optimal orientation of the sulfonamide moiety for zinc coordination while minimizing entropic penalties . This compound thus serves as a privileged scaffold for structure-guided optimization of isoform-selective CA IX inhibitors for hypoxic tumor targeting.

In Silico Permeability Model Training and Validation with a 'Zero-HBD' Sulfonamide Probe

The compound represents a rare example of a dual sulfonamide with zero hydrogen bond donors, making it an ideal probe molecule for calibrating in silico permeability and metabolic stability models [1]. Its computed XLogP3 of 3 and TPSA of 101 Ų provide benchmark values against which morpholino, piperazino, and aniline-based sulfonamide analogs can be compared in Caco-2, MDCK, and PAMPA assay training sets [1]. Procurement of this compound as a reference standard supports the development of more accurate QSPR models for sulfonamide-containing chemical space.

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